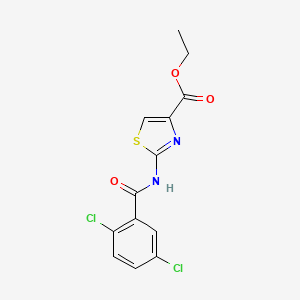![molecular formula C8H6O3S B2946711 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one CAS No. 1279207-49-6](/img/structure/B2946711.png)
5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenol with sulfur and carbon dioxide in the presence of a catalyst to form the oxathiol ring .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxathiol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Similar in structure but lacks the oxathiol ring.
4-Methylphenol: Similar in structure but lacks the oxathiol ring and hydroxyl group.
Benzoxathiol derivatives: Compounds with similar oxathiol rings but different substituents.
Uniqueness
5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one is unique due to its specific combination of a hydroxyl group, a methyl group, and an oxathiol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
5-hydroxy-4-methyl-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMQXFMPNIJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)


![4-(dimethylsulfamoyl)-N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2946632.png)


![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2946641.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)

![5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2946645.png)
![1-(2,3-dimethylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946648.png)
![1-(2,4-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2946650.png)
![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)
